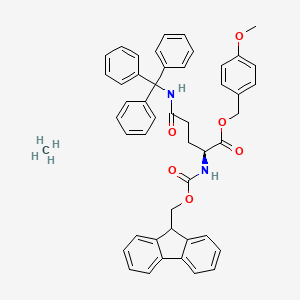![molecular formula C19H16N2O2 B7839915 (3E)-3-[amino(phenyl)methylidene]-1-methyl-6-phenylpyridine-2,4-dione](/img/structure/B7839915.png)
(3E)-3-[amino(phenyl)methylidene]-1-methyl-6-phenylpyridine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “(3E)-3-[amino(phenyl)methylidene]-1-methyl-6-phenylpyridine-2,4-dione” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[amino(phenyl)methylidene]-1-methyl-6-phenylpyridine-2,4-dione involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The specific synthetic routes and reaction conditions can vary depending on the desired application and the scale of production. Common methods include:
Stepwise Synthesis: This involves multiple steps where intermediate compounds are formed and purified before proceeding to the next step.
Catalytic Reactions: Catalysts are often used to increase the efficiency and selectivity of the reactions.
Temperature and Pressure Control: Reaction conditions such as temperature and pressure are meticulously controlled to optimize the reaction rates and yields.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. This allows for the efficient production of large quantities of the compound. Key aspects of industrial production include:
Batch Processing: Large batches of the compound are produced in reactors, with careful monitoring of reaction conditions.
Continuous Flow Systems: These systems allow for the continuous production of the compound, improving efficiency and reducing production costs.
Purification Techniques: Advanced purification techniques such as chromatography and crystallization are used to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3E)-3-[amino(phenyl)methylidene]-1-methyl-6-phenylpyridine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can alter its chemical properties.
Reduction: Reduction reactions can convert the compound to a lower oxidation state, often enhancing its reactivity.
Substitution: Substitution reactions involve the replacement of one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
The reactions involving this compound typically use common reagents such as:
Oxidizing Agents: These include substances like potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Catalysts: Catalysts such as palladium on carbon and platinum are often used to facilitate reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used
Applications De Recherche Scientifique
(3E)-3-[amino(phenyl)methylidene]-1-methyl-6-phenylpyridine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study cellular processes and molecular interactions.
Medicine: The compound has potential therapeutic applications and is being investigated for its effects on various diseases.
Industry: this compound is used in the production of various industrial products, including polymers and specialty chemicals.
Mécanisme D'action
The mechanism of action of (3E)-3-[amino(phenyl)methylidene]-1-methyl-6-phenylpyridine-2,4-dione involves its interaction with specific molecular targets and pathways within cells. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. Key aspects of its mechanism of action include:
Molecular Targets: this compound targets specific proteins and enzymes, altering their function and activity.
Pathways Involved: The compound can affect various signaling pathways, leading to changes in cellular behavior and function.
Propriétés
IUPAC Name |
(3E)-3-[amino(phenyl)methylidene]-1-methyl-6-phenylpyridine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-21-15(13-8-4-2-5-9-13)12-16(22)17(19(21)23)18(20)14-10-6-3-7-11-14/h2-12H,20H2,1H3/b18-17+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTGZJXXSSEIDV-ISLYRVAYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)C(=C(C2=CC=CC=C2)N)C1=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC(=O)/C(=C(/C2=CC=CC=C2)\N)/C1=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![methane;(4-methoxyphenyl)methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B7839864.png)


![1-O-(9H-fluoren-9-ylmethyl) 2-O-[(4-methoxyphenyl)methyl] (2S)-pyrrolidine-1,2-dicarboxylate;methane](/img/structure/B7839879.png)

![Triethyl-[(4-methylphenyl)methyl]azanium;chloride](/img/structure/B7839903.png)


